molecular formula C14H21NO B7866575 4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine

4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7866575
M. Wt: 219.32 g/mol
InChI Key: BFCLWPXEIBYUFG-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a 4-ethylphenyl group and a hydroxyl group at the 4-position, as well as a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 1-methylpiperidine.

    Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: 4-(4-Ethylphenyl)-4-oxopiperidine.

    Reduction: 4-(4-Ethylphenyl)-1-methylpiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the piperidine ring can interact with various receptors. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-hydroxy-1-methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-Ethylphenyl)-4-hydroxy-1-ethylpiperidine: Similar structure but with an ethyl group at the 1-position instead of a methyl group.

Uniqueness

4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine is unique due to the specific combination of substituents on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the aromatic ring can also affect its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(4-ethylphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-12-4-6-13(7-5-12)14(16)8-10-15(2)11-9-14/h4-7,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCLWPXEIBYUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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